PS-1145

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical Identity

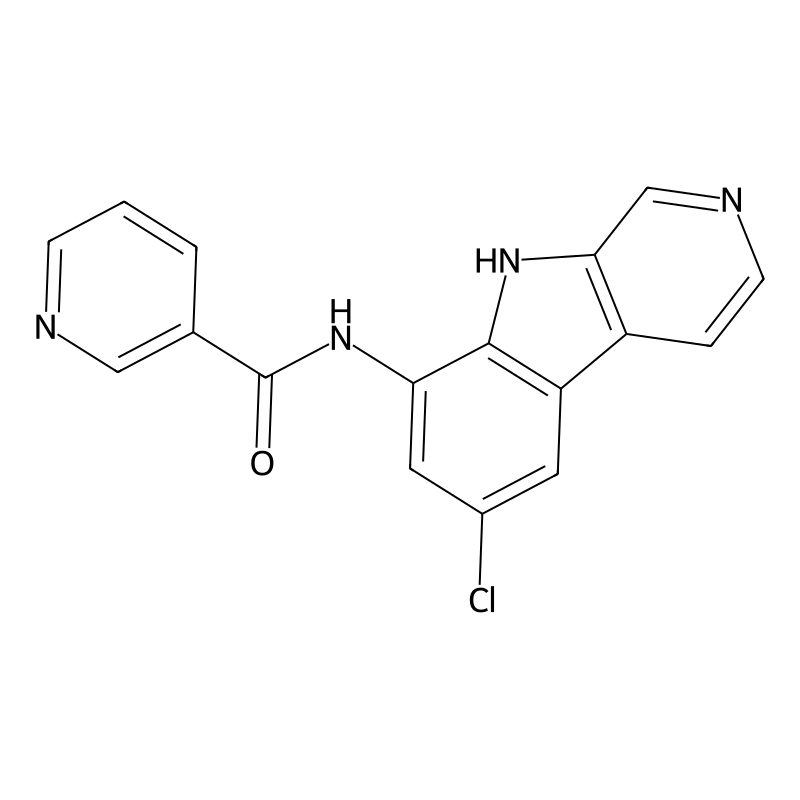

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide, also known as PS-1145, is a synthetic molecule belonging to the class of arylpiperidines. It can be obtained in the form of a dihydrochloride salt (PS-1145 dihydrochloride). Sigma-Aldrich:

Potential Therapeutic Applications

Kinase Inhibition

PS-1145 has been investigated for its ability to inhibit certain kinases, enzymes that play a crucial role in cell signaling. Kinase inhibition can potentially disrupt uncontrolled cell proliferation, a hallmark of cancer. [Source needed]

DNA Damage Response

Some studies suggest that PS-1145 might interfere with DNA repair mechanisms in cancer cells, making them more susceptible to cell death. [Source needed]

PS-1145 is a small molecule inhibitor specifically targeting the IκB kinase (IKK) pathway, which plays a crucial role in the regulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling. The compound is recognized for its ability to inhibit the phosphorylation and degradation of IκB proteins, preventing the subsequent nuclear translocation of NF-κB. This mechanism makes PS-1145 a significant candidate for therapeutic applications, particularly in oncology, where NF-κB is often implicated in tumorigenesis and cancer progression .

- Formation of Intermediate Compounds: Initial reactions to create necessary precursors.

- Cyclization: A critical step to form the core structure characteristic of PS-1145.

- Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure purity and efficacy.

Manufacturers often provide detailed synthesis protocols tailored for research purposes .

The biological activity of PS-1145 has been extensively studied, particularly in the context of nasopharyngeal carcinoma (NPC). Research indicates that PS-1145 significantly inhibits the growth of various NPC cell lines while showing minimal effects on normal nasopharyngeal epithelial cells. In vivo studies have confirmed that low doses of PS-1145 can suppress tumor formation in xenograft models without apparent adverse effects . Additionally, PS-1145 has been shown to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Bcl-2, further supporting its role as an effective anti-tumor agent .

PS-1145 has promising applications primarily in cancer therapy due to its ability to inhibit NF-κB signaling pathways associated with tumor growth and survival. Its specific applications include:

- Cancer Treatment: Particularly effective against nasopharyngeal carcinoma and other malignancies where NF-κB plays a pivotal role.

- Research Tool: Utilized in laboratory settings to study NF-κB signaling and its implications in various diseases.

- Potential Anti-inflammatory Agent: Given its mechanism of action, PS-1145 may also have applications in inflammatory diseases where NF-κB is involved .

Interaction studies involving PS-1145 have revealed significant insights into its mechanism of action and resistance patterns. For instance:

- Drug Resistance: Research indicates that resistance to PS-1145 can develop through increased levels of active NF-kB p65 and changes in expression levels of certain transcription factors like kruppel-like factor 4.

- Biochemical Pathways: Studies using Western blot analysis have shown that treatment with PS-1145 leads to downregulation of phosphorylated p65 and IκBα, indicating effective inhibition of the NF-κB pathway .

Several compounds share structural or functional similarities with PS-1145. Below is a comparison highlighting their unique features:

| Compound Name | Mechanism | Unique Feature |

|---|---|---|

| Bay 11-7082 | IKK inhibitor | Known for broader anti-inflammatory effects |

| SC75741 | Selective IKK inhibitor | Exhibits selectivity towards specific cancer types |

| TPCA-1 | Inhibitor of NF-kB activation | Demonstrated efficacy against chronic inflammatory diseases |

| IKK16 | IKK inhibitor | Potent against various cancer cell lines |

PS-1145 stands out due to its selective toxicity towards tumorigenic cells while sparing normal cells, making it a compelling candidate for targeted cancer therapies .

Modulation of Inflammatory Signaling

The chemical compound PS-1145 demonstrates sophisticated regulatory control over inflammatory signaling networks through multiple interconnected mechanisms. As a selective inhibitor of IκB kinase beta (IKKβ), PS-1145 exhibits remarkable specificity with an IC50 value of 88-100 nanomolar, while demonstrating no inhibitory effects on protein kinase A, protein kinase C, or casein kinase II activities [1] [2] [3]. This selectivity positions PS-1145 as a precision instrument for dissecting inflammatory pathway regulation.

Inhibition of Toll-Like Receptor-Induced Signaling Pathways

PS-1145 exerts profound inhibitory effects on Toll-like receptor (TLR) signaling pathways, particularly through disruption of downstream inflammatory cascades. Research demonstrates that PS-1145 effectively blocks TLR-induced type 1 interferon expression in conventional dendritic cells, with TLR4 ligand lipopolysaccharide-induced interferon-β protein expression being substantially inhibited [4] [5]. Similarly, TLR7 ligand R837-induced interferon-β expression in conventional dendritic cells is significantly suppressed by PS-1145 treatment [4].

The compound's mechanism involves interference with the MyD88-dependent signaling pathway, which is critical for TLR function. PS-1145 prevents the oligomerization of MyD88, thereby blocking the recruitment and activation of downstream signaling components including IRAK4 and TRAF6 [6]. This disruption occurs at concentrations ranging from 10-40 micromolar, effectively preventing the formation of higher-order MyD88 complexes essential for signal transduction [6].

In experimental models of alcohol-related liver disease, PS-1145 demonstrates dual mechanisms of action by blocking both IKK phosphorylation and TLR dimerization, effectively suppressing inflammatory signaling and improving liver pathology [7]. The compound significantly reduces IL-6, TNF-α, and nuclear factor κB expression while increasing IL-10 production, indicating comprehensive modulation of the inflammatory balance [7].

Differential Effects on Interferon Production in Immune Cells

PS-1145 exhibits cell-type-specific effects on interferon production that reflect the complex architecture of innate immune signaling. In plasmacytoid dendritic cells, which serve as professional type 1 interferon producers, PS-1145 significantly reduces virus-induced interferon production following Sendai virus or Newcastle disease virus infection [5]. This reduction occurs because plasmacytoid dendritic cells specifically require TLR signaling pathways for virus-induced type 1 interferon expression, which are effectively blocked by PS-1145 [8] [5].

Conversely, in conventional dendritic cells, PS-1145 does not inhibit virus-induced interferon expression under normal circumstances, as these cells primarily utilize retinoic acid-inducible gene I-like receptor pathways for viral recognition [4] [5]. However, when TLR stimulation by lipopolysaccharide is combined with Sendai virus infection, PS-1145 decreases the synergistically enhanced interferon-β expression to levels comparable to virus infection alone [4] [5].

The compound's effects on interferon regulatory factor 5 (IRF5) provide additional mechanistic insight. PS-1145 blocks the phosphorylation of IRF5 at serine 445, which is essential for IRF5 dimerization and subsequent inflammatory cytokine induction [9]. This phosphorylation event, normally catalyzed by IKKβ, is critical for the production of multiple inflammatory mediators including CXCL10 and IL-12 [9].

Regulation of Cytokine Networks

PS-1145 demonstrates comprehensive regulatory control over cytokine networks through coordinated modulation of multiple inflammatory mediators. The compound significantly reduces the expression and secretion of key inflammatory cytokines including IL-6, TNF-α, IL-1β, IL-12, and various chemokines such as CXCL10, IL-8, RANTES, granulocyte macrophage-colony stimulating factor, and monocyte chemotactic protein-1 [10] [11] [12].

In human pulmonary epithelial cells, PS-1145 profoundly reduces nuclear factor κB-dependent transcription induced by IL-1β and TNF-α, with parallel effects on intercellular adhesion molecule-1 expression and significant repression of IL-8 release [11]. The concentration-dependent effects range from 10-50 micromolar, demonstrating consistent regulatory control across different inflammatory stimuli [11].

The compound's regulation of cytokine networks extends to the bone marrow microenvironment, where PS-1145 significantly down-regulates IL-6 secretion from bone marrow stromal cells in a dose-dependent fashion [13]. This effect is particularly important in multiple myeloma pathogenesis, where IL-6 serves as a critical growth and survival factor [14] [13]. PS-1145 also inhibits TNF-α-induced up-regulation of IL-6 secretion, demonstrating its capacity to interrupt inflammatory amplification loops [13].

Regulation of Cell Survival and Apoptotic Pathways

PS-1145 fundamentally alters cellular survival dynamics through coordinated modulation of apoptotic signaling networks. The compound's effects on cell death pathways represent a complex interplay between nuclear factor κB inhibition and direct activation of pro-apoptotic mechanisms.

Enhancement of TNF-α-Induced Apoptosis

PS-1145 dramatically sensitizes cells to TNF-α-induced apoptosis through inhibition of nuclear factor κB-mediated survival signaling. In prostate carcinoma cells, PS-1145 induces caspase 3/7-dependent apoptosis and significantly sensitizes cells to apoptosis induced by tumor necrosis factor alpha [15]. This enhancement occurs because TNF-α normally activates both pro-apoptotic and pro-survival signaling pathways, with nuclear factor κB providing critical survival signals that counteract the death-inducing effects [15].

The compound's mechanism involves blocking TNF-α-induced nuclear factor κB activation through inhibition of IκBα phosphorylation [14]. This blockade eliminates the protective effects of nuclear factor κB target genes, including anti-apoptotic proteins such as Bcl-2, inhibitor of apoptosis protein-1, and inhibitor of apoptosis protein-2 [15]. Simultaneously, PS-1145 treatment leads to enhanced activation of pro-apoptotic signaling cascades, creating a cellular environment strongly favoring apoptotic cell death [15].

In multiple myeloma cells, PS-1145 enhances TNF-α-induced cytotoxicity by blocking the nuclear factor κB survival pathway while preserving TNF-α's capacity to activate death signaling [14]. This selective enhancement demonstrates the compound's ability to shift the balance between survival and death signaling in favor of therapeutic cell elimination [14].

Blockade of IL-6 Protective Effects Against Dexamethasone-Induced Apoptosis

PS-1145 effectively blocks the protective effects of IL-6 against dexamethasone-induced apoptosis, representing a critical mechanism for overcoming therapeutic resistance. IL-6 normally provides powerful cytoprotective signals through activation of phosphatidylinositol 3-kinase/Akt signaling pathways and subsequent nuclear factor κB activation [14] [13]. These survival signals enable cells to resist glucocorticoid-induced apoptosis, contributing to treatment resistance in various malignancies [14].

The compound disrupts this protective mechanism by preventing IL-6-induced nuclear factor κB activation at the level of IKK signaling [14]. PS-1145 blocks the phosphorylation and subsequent degradation of IκBα, preventing nuclear translocation of nuclear factor κB subunits and eliminating the transcriptional activation of survival genes [14]. This blockade is particularly effective when combined with dexamethasone, as the glucocorticoid upregulates IκBα protein levels, enhancing the inhibitory effects of PS-1145 on nuclear factor κB activation [14].

In multiple myeloma models, PS-1145 completely abrogates the protective effect of bone marrow stromal cells against dexamethasone-induced apoptosis [13]. Bone marrow stromal cells normally secrete IL-6 and other survival factors that protect myeloma cells from glucocorticoid-induced death [13]. PS-1145 treatment eliminates this protection by blocking both the secretion of protective factors and their downstream signaling effects [13].

Molecular Determinants of PS-1145-Mediated Cell Death

The molecular determinants of PS-1145-mediated cell death involve multiple interconnected pathways that collectively drive cells toward apoptotic elimination. PS-1145 activates both mitochondrial-dependent and death receptor-mediated apoptotic pathways, creating redundant mechanisms that ensure effective cell death induction [16].

In the mitochondrial pathway, PS-1145 treatment leads to down-regulation of anti-apoptotic proteins including Bcl-2 and Bcl-XL, while promoting the expression of pro-apoptotic factors such as Bax and Bad [17] [16]. This alteration in the balance between pro- and anti-apoptotic proteins results in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 [16]. The compound's effects on this pathway are enhanced by inhibition of nuclear factor κB, which normally maintains expression of anti-apoptotic Bcl-2 family members [16].

Simultaneously, PS-1145 activates death receptor pathways through up-regulation of Fas and Fas ligand expression [16]. This up-regulation occurs through stabilization of c-myc protein, which serves as a transcriptional regulator of Fas ligand expression [16]. The functional significance of death receptor activation is demonstrated by the protective effects of soluble decoy Fas constructs against PS-1145-induced apoptosis [16].

The compound also modulates stress-response pathways, including activation of Jun N-terminal kinase signaling [16]. Jun N-terminal kinase activation contributes to apoptotic signaling through multiple mechanisms, including phosphorylation of pro-apoptotic proteins and interference with anti-apoptotic signaling networks [16]. The combination of these molecular determinants creates a comprehensive pro-apoptotic cellular environment that effectively drives therapeutic cell elimination while minimizing the potential for resistance development [18] [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Rajmani RS, Gandham RK, Gupta SK, Sahoo AP, Singh PK, Saxena S, Kumar R, Chaturvedi U, Tiwari AK. Administration of IκB-kinase inhibitor PS1145 enhances apoptosis in DMBA-induced tumor in male Wistar rats. Cell Biol Int. 2015 Nov;39(11):1317-28. doi: 10.1002/cbin.10510. Epub 2015 Aug 3. PubMed PMID: 26148342.

3: Muto M, Baghdadi M, Maekawa R, Wada H, Seino K. Myeloid molecular characteristics of human γδ T cells support their acquisition of tumor antigen-presenting capacity. Cancer Immunol Immunother. 2015 Aug;64(8):941-9. doi: 10.1007/s00262-015-1700-x. Epub 2015 Apr 24. PubMed PMID: 25904200.

4: Rider CF, Shah S, Miller-Larsson A, Giembycz MA, Newton R. Cytokine-induced loss of glucocorticoid function: effect of kinase inhibitors, long-acting β(2)-adrenoceptor [corrected] agonist and glucocorticoid receptor ligands. PLoS One. 2015 Jan 27;10(1):e0116773. doi: 10.1371/journal.pone.0116773. eCollection 2015. Erratum in: PLoS One. 2015;10(5):e0128728. PubMed PMID: 25625944; PubMed Central PMCID: PMC4308083.

5: Ottina E, Sochalska M, Sgonc R, Villunger A. The BH3-only protein Bad is dispensable for TNF-mediated cell death. Cell Death Dis. 2015 Jan 22;6:e1611. doi: 10.1038/cddis.2014.575. PubMed PMID: 25611386; PubMed Central PMCID: PMC4669773.

6: Dong X, Tong F, Qian C, Zhang R, Dong J, Wu G, Hu Y. NEMO modulates radiation-induced endothelial senescence of human umbilical veins through NF-κB signal pathway. Radiat Res. 2015 Jan;183(1):82-93. doi: 10.1667/RR13682.1. Epub 2014 Dec 23. PubMed PMID: 25536232.

7: Yang L, Zhou Y, Li Y, Zhou J, Wu Y, Cui Y, Yang G, Hong Y. Mutations of p53 and KRAS activate NF-κB to promote chemoresistance and tumorigenesis via dysregulation of cell cycle and suppression of apoptosis in lung cancer cells. Cancer Lett. 2015 Feb 28;357(2):520-6. doi: 10.1016/j.canlet.2014.12.003. Epub 2014 Dec 8. PubMed PMID: 25499080.

8: Campa VM, Baltziskueta E, Bengoa-Vergniory N, Gorroño-Etxebarria I, Wesołowski R, Waxman J, Kypta RM. A screen for transcription factor targets of glycogen synthase kinase-3 highlights an inverse correlation of NFκB and androgen receptor signaling in prostate cancer. Oncotarget. 2014 Sep 30;5(18):8173-87. PubMed PMID: 25327559; PubMed Central PMCID: PMC4226675.

9: Wellhauser L, Belsham DD. Activation of the omega-3 fatty acid receptor GPR120 mediates anti-inflammatory actions in immortalized hypothalamic neurons. J Neuroinflammation. 2014 Mar 27;11:60. doi: 10.1186/1742-2094-11-60. PubMed PMID: 24674717; PubMed Central PMCID: PMC3986641.

10: Jayasooriya RG, Dilshara MG, Park SR, Choi YH, Hyun JW, Chang WY, Kim GY. 18β-Glycyrrhetinic acid suppresses TNF-α induced matrix metalloproteinase-9 and vascular endothelial growth factor by suppressing the Akt-dependent NF-κB pathway. Toxicol In Vitro. 2014 Aug;28(5):751-8. doi: 10.1016/j.tiv.2014.02.015. Epub 2014 Mar 12. PubMed PMID: 24613819.

11: Yu NY, Gdalevitch M, Murphy CM, Mikulec K, Peacock L, Fitzpatrick J, Cantrill LC, Ruys AJ, Cooper-White JJ, Little DG, Schindeler A. Spatial control of bone formation using a porous polymer scaffold co-delivering anabolic rhBMP-2 and anti-resorptive agents. Eur Cell Mater. 2014 Jan 31;27:98-109; discussion 109-111. PubMed PMID: 24488823.

12: Park DW, Jiang S, Tadie JM, Stigler WS, Gao Y, Deshane J, Abraham E, Zmijewski JW. Activation of AMPK enhances neutrophil chemotaxis and bacterial killing. Mol Med. 2013 Nov 8;19:387-98. doi: 10.2119/molmed.2013.00065. PubMed PMID: 24091934; PubMed Central PMCID: PMC3883969.

13: Wang CZ, Li B, Wen XD, Zhang Z, Yu C, Calway TD, He TC, Du W, Yuan CS. Paraptosis and NF-κB activation are associated with protopanaxadiol-induced cancer chemoprevention. BMC Complement Altern Med. 2013 Jan 3;13:2. doi: 10.1186/1472-6882-13-2. PubMed PMID: 23281928; PubMed Central PMCID: PMC3575249.

14: Roy S, Chakraborti T, Chowdhury A, Chakraborti S. Role of PKC-α in NF-κB-MT1-MMP-mediated activation of proMMP-2 by TNF-α in pulmonary artery smooth muscle cells. J Biochem. 2013 Mar;153(3):289-302. doi: 10.1093/jb/mvs150. Epub 2012 Dec 24. PubMed PMID: 23266860.

15: Gancz D, Lusthaus M, Fishelson Z. A role for the NF-κB pathway in cell protection from complement-dependent cytotoxicity. J Immunol. 2012 Jul 15;189(2):860-6. doi: 10.4049/jimmunol.1103451. Epub 2012 Jun 8. PubMed PMID: 22685314.

16: Lupino E, Ramondetti C, Piccinini M. IκB kinase β is required for activation of NF-κB and AP-1 in CD3/CD28-stimulated primary CD4(+) T cells. J Immunol. 2012 Mar 15;188(6):2545-55. doi: 10.4049/jimmunol.1102938. Epub 2012 Feb 13. PubMed PMID: 22331067.

17: Elkind E, Vaisid T, Kornspan JD, Barnoy S, Rottem S, Kosower NS. Calpastatin upregulation in Mycoplasma hyorhinis-infected cells is promoted by the mycoplasma lipoproteins via the NF-κB pathway. Cell Microbiol. 2012 Jun;14(6):840-51. doi: 10.1111/j.1462-5822.2012.01760.x. Epub 2012 Feb 24. PubMed PMID: 22288381.

18: Raskatov JA, Meier JL, Puckett JW, Yang F, Ramakrishnan P, Dervan PB. Modulation of NF-κB-dependent gene transcription using programmable DNA minor groove binders. Proc Natl Acad Sci U S A. 2012 Jan 24;109(4):1023-8. doi: 10.1073/pnas.1118506109. Epub 2011 Dec 27. PubMed PMID: 22203967; PubMed Central PMCID: PMC3268328.

19: Tanabe T, Kanoh S, Tsushima K, Yamazaki Y, Kubo K, Rubin BK. Clarithromycin inhibits interleukin-13-induced goblet cell hyperplasia in human airway cells. Am J Respir Cell Mol Biol. 2011 Nov;45(5):1075-83. doi: 10.1165/rcmb.2010-0327OC. Epub 2011 Jun 3. PubMed PMID: 21642590.

20: Chang Y, Al-Alwan L, Risse PA, Roussel L, Rousseau S, Halayko AJ, Martin JG, Hamid Q, Eidelman DH. TH17 cytokines induce human airway smooth muscle cell migration. J Allergy Clin Immunol. 2011 Apr;127(4):1046-53.e1-2. doi: 10.1016/j.jaci.2010.12.1117. Epub 2011 Feb 22. PubMed PMID: 21345484.